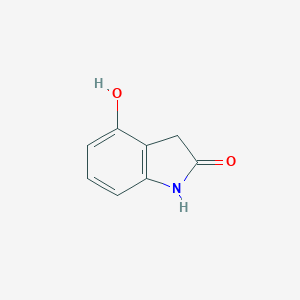

4-Hydroxyindolin-2-one

Übersicht

Beschreibung

4-Hydroxyindolin-2-one is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of an indole ring and a ketone group. This compound appears as a white to pale yellow solid and is known for its high thermal stability and solubility in organic solvents such as ethanol and acetone, while being slightly soluble in water .

Wirkmechanismus

Target of Action

4-Hydroxyindolin-2-one is a metabolite of indole, a compound produced by the gut microbiota It’s known that indole and its metabolites interact with various parts of the body, including the brain, liver, plasma, large and small intestines, and cecum .

Mode of Action

It’s known that indole and its metabolites, including this compound, can cross the blood-brain barrier . This suggests that this compound may interact with targets in the brain, potentially influencing neurological processes.

Biochemical Pathways

It’s known that indole, the parent compound of this compound, is metabolized in the body through various pathways . The metabolism of indole involves enzymes such as CYP1A2 and CYP2A5 , which could also be involved in the metabolism of this compound.

Pharmacokinetics

Studies on indole, the parent compound, show that it is absorbed within 30 minutes and fully metabolized within 6 hours . Given the structural similarity, this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Indole and its metabolites are known to have various effects on the body, including potential roles as biomarkers for various diseases . Given its ability to cross the blood-brain barrier , this compound may have effects on neurological processes.

Biochemische Analyse

Biochemical Properties

4-Hydroxyindolin-2-one is often used as an important intermediate in organic synthesis . It can also be used in biomedical research as a biomarker or fluorescent dye . The preparation methods of this compound are diverse. A common preparation method is through the oxidation reaction of indole ketone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, when a high dose of indole was orally administered to mice, absorption occurred within 30 minutes and full metabolization occurred within 6 hours .

Metabolic Pathways

This compound is involved in the metabolism of indole. It is produced from indole by the enzyme tryptophanase in many bacterial species . It’s also known that 3-hydroxyindolin-2-one, a metabolite of indole, can cross the blood-brain barrier in a dose-dependent manner .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxyindolin-2-one can be synthesized through various methods. One common approach involves the oxidation of indolin-2-one. For instance, indolin-2-one can be reacted with tert-butyl hydroperoxide or hydrogen peroxide under heat to yield this compound .

Another method involves a three-component coupling reaction. This process includes the coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions. This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using hydrogen peroxide due to its cost-effectiveness and availability. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxyindolin-2-one undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form various derivatives.

Reduction: It can be reduced to form indolin-2-one.

Substitution: It can undergo substitution reactions at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

Oxidation: Further oxidation can yield compounds such as isatin.

Reduction: Reduction typically yields indolin-2-one.

Substitution: Substitution reactions can produce a variety of functionalized indolin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hydroxyindolin-2-one is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent growth inhibition in various cancer cell lines. For instance, a study demonstrated that structural modifications enhance the anticancer activity of indole derivatives, including this compound .

- Neuroprotection : Preliminary studies suggest that this compound may improve cognitive functions and reduce neuroinflammation markers in animal models of Alzheimer's disease .

Biochemical Research

The compound serves as a biological marker and is crucial in studying indole metabolism. It has been shown to cross the blood-brain barrier, indicating its potential role in neuropharmacology. Additionally, it participates in metabolic pathways involving indole derivatives, which are produced by gut microbiota and have various systemic effects.

Material Science

Due to its stable structure, this compound is explored as a precursor for novel materials in organic electronics. Its unique properties may contribute to the development of advanced materials with specific electronic characteristics.

Data Table: Summary of Applications

Case Study 1: Anticancer Screening

In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. Compounds similar to this compound exhibited significant growth inhibition across several cancer cell lines, underscoring the importance of structural modifications for enhancing biological activity .

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in an Alzheimer’s disease model. The findings indicated that treatment with this compound led to improved cognitive function and reduced markers of neuroinflammation compared to control groups .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyindolin-2-one can be compared with other similar compounds such as:

Indolin-2-one: Lacks the hydroxyl group at the 4-position, making it less reactive in certain chemical reactions.

Isatin: An oxidized form of indolin-2-one, which has different reactivity and applications.

3-Hydroxyindolin-2-one: Similar structure but with the hydroxyl group at the 3-position, leading to different chemical properties and reactivity

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-Hydroxyindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound, also known as 3-hydroxyindolin-2-one, is derived from indole and is characterized by a hydroxyl group at the 4-position of the indolin-2-one structure. The synthesis of this compound typically involves the reaction of isatin with various nucleophiles under acidic or basic conditions. Recent advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, enhancing its potential for biological applications.

Anticancer Activity

This compound exhibits notable anticancer properties. Several studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines. For instance, derivatives of this compound have shown IC50 values ranging from 0.69 to 22 mM against different cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells . These compounds are believed to exert their effects through mechanisms such as interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antiviral Activity

Research has indicated that this compound derivatives possess antiviral properties. In vitro studies have shown that certain derivatives can inhibit the replication of viruses such as dengue virus serotype 2 (DENV2), with selectivity indices indicating a favorable therapeutic window . The mechanism involves the reduction of viral glycoprotein production, which is crucial for viral assembly and infection.

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier has been confirmed, suggesting its potential neuroprotective effects. In vivo studies have shown that it can influence central nervous system (CNS) functions, possibly through modulation of neurotransmitter systems or neuroinflammatory pathways . This property opens avenues for research into its use in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the indolin-2-one core have been shown to inhibit various enzymes involved in cancer progression and viral replication.

- Gene Expression Modulation : Studies indicate that treatment with this compound can lead to upregulation of genes associated with detoxification and metabolism, such as CYP1A2 and CYP2A5, which play roles in drug metabolism and could influence the pharmacokinetics of co-administered drugs .

- Oxidative Stress Induction : The generation of ROS upon treatment may contribute to cytotoxicity in cancer cells, promoting apoptosis through oxidative stress mechanisms .

Study on Anticancer Properties

In a study evaluating various derivatives of this compound against MCF-7 breast cancer cells, researchers reported significant reductions in cell viability with IC50 values as low as 14 nM for certain compounds. The study highlighted that these compounds could induce apoptosis via ROS generation and mitochondrial dysfunction .

Neuroprotective Study

Another investigation focused on the neuroprotective potential of 3-hydroxyindolin-2-one derivatives in a mouse model of Alzheimer’s disease. The results indicated that these compounds could reduce neuroinflammation and improve cognitive function, suggesting their utility in neurodegenerative conditions .

Eigenschaften

IUPAC Name |

4-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJQLPXJRKHATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343613 | |

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-55-6 | |

| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.